molecular formula C21H17ClN4O2S B6480090 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940993-52-2

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B6480090
M. Wt: 424.9 g/mol
InChI Key: ZYMRJYOYTITFSY-BQYQJAHWSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the oxazole ring and the nitrile group could also suggest potential biological activity.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the chlorobenzoyl group, and the formation of the oxazole ring.



Molecular Structure Analysis

The molecular structure of the compound would likely be determined by the arrangement of these functional groups. The presence of the piperazine ring could impart some degree of rotational flexibility to the molecule, while the aromatic rings could engage in pi stacking interactions.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the nitrile group could make it a potential target for nucleophilic attack, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the potentially ionizable piperazine ring could impact the compound’s solubility in water and other solvents.


Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its structure for improved activity or selectivity, and investigation of its mechanism of action.


Please note that this is a general analysis based on the structure of the compound and does not include specific information on “5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile”. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c22-17-6-2-1-5-16(17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-15-4-3-13-29-15/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMRJYOYTITFSY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

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